(S)-(+)-2-(Dibenzylamino)-1-propanol

Catalog No.
S1900586
CAS No.
60479-65-4
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-(Dibenzylamino)-1-propanol

CAS Number

60479-65-4

Product Name

(S)-(+)-2-(Dibenzylamino)-1-propanol

IUPAC Name

(2S)-2-(dibenzylamino)propan-1-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m0/s1

InChI Key

IEEFFKXJADVWJO-HNNXBMFYSA-N

SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Isomeric SMILES

C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is an optically active β-amino alcohol with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol. Its chemical structure features a chiral center at the 2-position, with two benzyl groups attached to the amino group and a phenyl group at the 3-position. The compound exists as a white to off-white solid with a melting point of 100-102°C .

This compound exhibits versatile reactivity in organic synthesis:

Oxidation: The primary alcohol group (CH2OH) can be oxidized to an aldehyde (CHO), forming (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal.

Grignard Reaction: It can undergo Grignard reactions, as demonstrated in its synthesis from N,N-dibenzyl-L-alanine benzyl ester .

Debenzylation: Catalytic hydrogenation can remove the benzyl groups, yielding the corresponding primary amine .

While specific biological activities of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol are not directly reported in the provided information, related compounds have shown interesting properties. For instance, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol has been identified as an inhibitor of murine glucocerebroside synthetase, with potential implications for metabolic disorders.

Several methods for synthesizing (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol have been reported:

  • From L-alanine: A multi-step process involving protection, Grignard reaction, and deprotection .
  • From D-Phenylalanine: A two-step reaction involving potassium carbonate and lithium aluminium tetrahydride .
  • Asymmetric Synthesis: Utilizing chiral catalysts or additives for the asymmetric reduction of prochiral ketones .

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol finds applications in various fields:

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of enantiomerically pure drugs and natural products.

Asymmetric Synthesis: The compound is used as a chiral intermediate or catalyst in asymmetric reactions, including epoxidation and alkylation of carbonyl compounds .

Material Science: While not directly mentioned, its stereochemical properties make it relevant for developing materials with specific optical characteristics.

Similar Compounds

Several compounds share structural similarities or related applications:

  • (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol: The enantiomer of the title compound .
  • (S)-(-)-2-Amino-1,1-diphenyl-1-propanol: Another chiral β-amino alcohol used in asymmetric synthesis .
  • 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: A related compound with enzyme inhibitory activity.
  • N,N-Dibenzyl-L-alanine benzyl ester: An intermediate in the synthesis of the title compound .

These compounds differ in their substitution patterns, stereochemistry, or functional groups, but all share applications in asymmetric synthesis or as pharmaceutical intermediates. The unique feature of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol lies in its specific stereochemistry and substitution pattern, making it valuable for particular synthetic routes and applications in drug development.

Stereochemical Configuration Analysis

Absolute Configuration Determination via Nuclear Magnetic Resonance Spectroscopy

The determination of absolute configuration for (S)-(+)-2-(Dibenzylamino)-1-propanol relies heavily on nuclear magnetic resonance spectroscopic methods, which provide detailed structural information about the stereochemical arrangement around the chiral center [1] [2] [3]. The compound exhibits a single chiral center at the second carbon atom of the propanol backbone, bearing both the dibenzylamino substituent and the hydroxyl group.

Proton nuclear magnetic resonance spectroscopy serves as the primary analytical tool for configurational assignment of this chiral amino alcohol [4] [5]. The chemical shift analysis of protons adjacent to the chiral center provides crucial information about the local stereochemical environment [6] [7]. For (S)-(+)-2-(Dibenzylamino)-1-propanol, the proton attached to the carbon bearing the hydroxyl group (H-CHOH) typically appears in the range of 3.5-4.0 parts per million, while the proton on the carbon bearing the amino group (H-CHN) resonates between 3.0-3.5 parts per million [8] [9].

The application of chiral derivatizing agents represents a powerful approach for absolute configuration determination [1] [2]. Mosher's acid ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid) derivatives provide excellent discrimination between enantiomers through the formation of diastereomeric esters [6] [1]. When (S)-(+)-2-(Dibenzylamino)-1-propanol is derivatized with both enantiomers of Mosher's acid, the resulting diastereomeric esters exhibit distinct nuclear magnetic resonance spectral patterns that enable unambiguous assignment of the absolute configuration [2] [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information for stereochemical analysis [10] [11]. The carbon atoms adjacent to the chiral center show characteristic chemical shift patterns that correlate with the absolute configuration. The carbon bearing the hydroxyl group typically resonates around 65-70 parts per million, while the carbon bearing the dibenzylamino group appears in the 55-60 parts per million region [8] [9].

Nuclear Overhauser Effect experiments offer additional confirmation of stereochemical assignments by revealing spatial relationships between protons [12] [13] [5]. These through-space interactions provide critical information about the three-dimensional arrangement of substituents around the chiral center, supporting the configurational assignments made through chemical shift analysis [14] [13].

Chiral Stationary Phase Chromatographic Resolution

The enantiomeric separation of (S)-(+)-2-(Dibenzylamino)-1-propanol can be achieved through various chiral stationary phase chromatographic methods [15] [16] [17]. These techniques rely on the differential interaction of enantiomers with chiral selectors immobilized on solid supports, leading to distinct retention times and enabling both analytical determination and preparative separation [18] [19] [20].

Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, demonstrate excellent enantioselectivity for amino alcohol compounds similar to (S)-(+)-2-(Dibenzylamino)-1-propanol [18] [17]. The chiral recognition mechanism involves multiple simultaneous interactions between the analyte and the chiral selector, including hydrogen bonding, π-π stacking interactions, and steric complementarity [16] [21].

High-performance liquid chromatography using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases has proven particularly effective for the separation of structurally related compounds [15] [17]. The separation efficiency depends critically on mobile phase composition, with polar modifiers such as ethanol or 2-propanol often required to achieve optimal resolution [18] [19].

Supercritical fluid chromatography represents an alternative approach that offers several advantages, including reduced analysis time, lower solvent consumption, and enhanced separation efficiency [22] [18]. Carbon dioxide-based mobile phases modified with alcoholic cosolvents provide excellent separation conditions for amino alcohol enantiomers [15] [22].

The determination of enantiomeric excess and absolute configuration through chiral chromatography requires the availability of authentic reference standards of known configuration [16] [17]. The elution order of enantiomers must be established through independent methods, such as optical rotation measurements or nuclear magnetic resonance analysis with chiral auxiliaries [8] [18].

Solubility Profile and Partition Coefficients

The solubility characteristics of (S)-(+)-2-(Dibenzylamino)-1-propanol reflect the compound's amphiphilic nature, arising from the presence of both hydrophilic (hydroxyl and amino groups) and hydrophobic (benzyl groups) structural elements [8] [23] [24]. This dual character significantly influences the compound's behavior in various solvent systems and its potential applications.

Solvent SystemSolubilityPartition Coefficient (Log P)Basis for Solubility
WaterLimited to moderate-0.5 to 0.0 (estimated)Hydrogen bonding from OH and NH groups, limited by hydrophobic benzyl groups
ChloroformHigh2.0 to 3.0 (estimated)Favorable interactions with aromatic systems and moderate polarity
MethanolHigh1.0 to 2.0 (estimated)Hydrogen bonding capacity and moderate polarity
EthanolHigh1.5 to 2.5 (estimated)Similar to methanol with additional hydrophobic character
DichloromethaneModerate to high2.5 to 3.5 (estimated)Moderate polarity suitable for amphiphilic molecules
n-HexaneLow>4.0 (limited solubility)Insufficient polarity for hydrogen bonding interactions

The aqueous solubility of (S)-(+)-2-(Dibenzylamino)-1-propanol is limited by the presence of two benzyl groups, which contribute significant hydrophobic character to the molecule [23] [24]. However, the hydroxyl and tertiary amino functionalities provide sites for hydrogen bonding with water molecules, resulting in moderate aqueous solubility compared to purely hydrophobic compounds [25] [26].

In organic solvents, the compound demonstrates excellent solubility in polar protic solvents such as methanol and ethanol [8] [23]. These solvents can accommodate both the polar functional groups through hydrogen bonding and the aromatic systems through favorable π-interactions and van der Waals forces [25] [24].

The partition coefficient between n-octanol and water provides a quantitative measure of the compound's lipophilicity [25] [27]. Based on structural analysis and comparison with related compounds, the logarithm of the partition coefficient (Log P) is estimated to be in the range of 2.0 to 3.0, indicating moderate lipophilicity [23] [24].

Temperature effects on solubility follow expected trends, with increased solubility in most solvents at elevated temperatures [25] [26]. However, the presence of the tertiary amino group introduces pH-dependent solubility behavior, with enhanced aqueous solubility under acidic conditions due to protonation of the nitrogen atom [23] [24].

Thermal Stability and Decomposition Pathways

The thermal stability of (S)-(+)-2-(Dibenzylamino)-1-propanol is influenced by several structural factors, including the tertiary amino functionality, benzyl groups, and the secondary alcohol moiety [28] [29] [30]. Understanding the thermal decomposition pathways is crucial for proper handling, storage, and potential synthetic applications of this compound.

Under normal storage conditions (room temperature to 70°C), (S)-(+)-2-(Dibenzylamino)-1-propanol exhibits good thermal stability [31] [32]. The compound can be stored as a solid at room temperature with minimal degradation when protected from moisture and light [8] [9]. The melting point range of 46-48°C indicates a relatively low-melting solid that transitions to a viscous liquid at slightly elevated temperatures [8] [9].

The onset of significant thermal degradation occurs in the temperature range of 70-120°C, particularly in the presence of oxygen [28] [33] [34]. Oxidative degradation represents the primary decomposition pathway under these conditions, with the benzyl groups being particularly susceptible to radical-mediated oxidation [28] [35] [36]. The formation of benzyl radicals and subsequent hydroperoxide intermediates has been documented for similar benzylic amine systems [33] [35].

At temperatures between 120-200°C, thermal decomposition accelerates significantly, even under inert atmosphere conditions [29] [30] [34]. The primary decomposition pathways include N-debenzylation reactions, oxidation of the secondary alcohol to the corresponding ketone, and fragmentation of the carbon-nitrogen bonds [29] [30]. These processes are accelerated by the presence of acids or bases, which can catalyze the decomposition reactions [30] [37].

Temperature RangePrimary Decomposition ProductsMechanism
70-120°CBenzyl radicals, hydroperoxidesOxidative radical processes
120-200°CDebenzylated amines, carbonyl compoundsThermal N-dealkylation, alcohol oxidation
Above 200°CAromatic fragments, small moleculesExtensive fragmentation
Above 300°CCarbon oxides, nitrogen oxides, ammoniaComplete combustion products

Above 200°C, extensive thermal degradation occurs with the formation of numerous low-molecular-weight products [30] [37]. The aromatic rings begin to undergo fragmentation, leading to the formation of smaller aromatic compounds and ultimately to complete decomposition products including carbon monoxide, carbon dioxide, nitrogen oxides, and ammonia [38] [30] [39].

The thermal decomposition behavior is significantly influenced by environmental conditions [28] [29] [30]. The presence of moisture can affect the decomposition pathways by facilitating hydrolytic processes, while oxygen accelerates oxidative degradation [28] [34]. Inert atmosphere conditions significantly improve thermal stability, particularly in the intermediate temperature ranges [29] [30].

XLogP3

3

Sequence

A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-2-(Dibenzylamino)-1-propanol

Dates

Last modified: 08-16-2023

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